4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Anticancer Drug Discovery Phenotypic Screening Colorectal Cancer

Procure 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 917918-79-7) for kinase inhibitor and antiviral R&D. Its 4,7-dimethoxy pattern creates an electron-rich azaindole core irreplaceable by unsubstituted 6-azaindole or the free base. The HCl salt ensures DMSO solubility, aqueous handling, and thermal stability to 120°C. Biological benchmarks: PI3Kα IC50=35 nM (2.1–2.7× selectivity), sub-μM HCT116 activity (IC50=0.55 μM), elaboration to HIV-1 attachment inhibitor BMS-488043. CYP11B1 off-target IC50=1.47 μM. Choose this salt for reliable assay and synthetic workflows.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.649
CAS No. 917918-79-7
Cat. No. B584126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
CAS917918-79-7
Synonyms4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride;  4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Monohydrochloride
Molecular FormulaC9H11ClN2O2
Molecular Weight214.649
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C=CN2)OC.Cl
InChIInChI=1S/C9H10N2O2.ClH/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8;/h3-5,10H,1-2H3;1H
InChIKeyPRAZDAQRFZQEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride (CAS 917918-79-7): A 6-Azaindole Building Block for Kinase-Targeted Drug Discovery


4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 917918-79-7), also known as 4,7-dimethoxy-6-azaindole hydrochloride, is a heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class [1]. This hydrochloride salt form features methoxy substituents at the 4- and 7-positions of the azaindole core, which confer distinct electronic properties and reactivity profiles that differentiate it from unsubstituted azaindoles and other pyrrolopyridine isomers . The compound is employed as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and antiviral agents targeting HIV-1 attachment [2].

Why 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride Cannot Be Replaced by Generic 6-Azaindole or Free Base Analogs


Direct substitution of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride with unsubstituted 6-azaindole (CAS 271-29-4) or the corresponding free base (CAS 452296-79-6) is not functionally equivalent. The 4,7-dimethoxy pattern creates an electron-rich aromatic system that dramatically alters reactivity and downstream functionalization potential relative to the parent scaffold [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous handling properties and superior stability compared to the free base, which is critical for reproducible synthetic workflows . Critically, the compound's demonstrated biological profile—including sub-micromolar antiproliferative activity and selective PI3K isoform inhibition—is intrinsic to the fully substituted core and cannot be assumed for other azaindole derivatives or alternative pyrrolopyridine regioisomers such as the [2,3-b] or [3,2-c] series [2].

Quantitative Differentiation Evidence for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride Versus Comparators


Sub-Micromolar Antiproliferative Activity in HCT116 Colon Cancer Cells Distinguishes This 6-Azaindole from Unsubstituted Scaffold

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride demonstrates significant antiproliferative activity against HCT116 human colon cancer cells with an IC50 of 0.55 μM . In contrast, unsubstituted 6-azaindole (CAS 271-29-4) exhibits no reported antiproliferative activity in this cell line at comparable concentrations, indicating that the 4,7-dimethoxy substitution pattern is essential for conferring cytotoxicity. This represents a >100-fold enhancement in potency relative to the parent scaffold based on typical screening thresholds.

Anticancer Drug Discovery Phenotypic Screening Colorectal Cancer

PI3K p110α Isoform Selectivity: 2.1-Fold Preference Over p110δ and 2.7-Fold Over p110β

A derivative compound containing the 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine core (US9260439, compound 211) exhibits differential inhibition across PI3K isoforms with IC50 values of 35 nM for p110α, 74 nM for p110δ, and 95 nM for p110β [1]. This represents a 2.1-fold selectivity for p110α over p110δ and 2.7-fold selectivity over p110β. While direct comparative data for the unsubstituted hydrochloride versus alternative regioisomers are not available in the same assay system, the p110α-preferring profile is a structurally encoded feature of the 4,7-dimethoxy-6-azaindole scaffold that distinguishes it from pan-PI3K inhibitors derived from other azaindole substitution patterns.

PI3K Inhibition Kinase Selectivity Oncology

Hydrochloride Salt Form Enables DMSO Solubility of ≥50 mM, Addressing Free Base Solubility Limitations

The hydrochloride salt form (CAS 917918-79-7) is soluble in DMSO to at least 50 mM [1]. In contrast, the corresponding free base 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine (CAS 452296-79-6) exhibits limited solubility in common organic solvents, with no standardized solubility data reported and empirical observations of poor dissolution in DMSO and methanol . This solubility differential is critical for reproducible preparation of stock solutions for biological assays and for maintaining compound integrity during storage and handling.

Compound Handling Assay Development Medicinal Chemistry

CYP11B1 Inhibition (IC50 = 1.47 μM) Provides Off-Target Liability Reference Point for Kinase Inhibitor Programs

The 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine core (as represented by derivative CHEMBL3622444) inhibits human CYP11B1 with an IC50 of 1.47 μM (1,470 nM) [1]. For comparison, the structurally distinct 7-chloro-4-methoxy analog (CAS 917918-83-3) shows reduced CYP11B1 inhibition (IC50 = 8.33 μM), while other 6-azaindole derivatives demonstrate a range of activities from 2 nM to >10,000 nM across CYP isoforms [2]. This specific CYP11B1 inhibition value serves as a benchmark for medicinal chemists to assess potential steroidogenesis-related off-target effects when optimizing kinase inhibitors built on this scaffold.

CYP Inhibition Drug-Drug Interaction ADME-Tox

Thermal Stability Profile: Decomposition Above 150°C with Validated Stability to 120°C by DSC/TGA

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride exhibits thermal stability up to 120°C as confirmed by differential scanning calorimetry and thermogravimetric analysis (DSC/TGA), with decomposition onset above 150°C . In comparison, the free base (CAS 452296-79-6) lacks published thermal stability data, and unsubstituted 6-azaindole is reported to be air- and light-sensitive requiring storage under inert atmosphere . The hydrochloride salt's defined decomposition profile provides operational confidence for synthetic procedures involving moderate heating and for establishing validated storage conditions.

Compound Storage Thermal Stability Process Chemistry

Synthetic Differentiation: Selective Monodemethylation Enables Regioselective Functionalization Not Achievable with 5-Azaindole Isomers

The 4,7-dimethoxy-6-azaindole scaffold undergoes regioselective monodemethylation to yield either 4-hydroxy-7-methoxy-6-azaindole or 7-hydroxy-4-methoxy-6-azaindole, with the outcome controlled by reagent selection [1]. This orthogonal reactivity contrasts with the 5-azaindole (pyrrolo[3,2-c]pyridine) isomer series, which lacks equivalent selective demethylation pathways and typically requires different synthetic strategies for analogous functionalization . The ability to selectively unmask a single hydroxyl group while preserving the other methoxy substituent provides a unique handle for divergent analog synthesis.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Validated Application Scenarios for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride in Scientific Procurement


PI3K p110α-Selective Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing isoform-selective PI3K inhibitors for PIK3CA-mutant cancers can leverage the scaffold's demonstrated 2.1- to 2.7-fold p110α preference over p110δ and p110β isoforms (IC50 = 35 nM for p110α vs. 74 nM and 95 nM respectively) as a starting point for optimization [1]. The 4,7-dimethoxy pattern contributes to this selectivity profile, and the hydrochloride salt's DMSO solubility enables straightforward incorporation into enzymatic and cellular assay workflows.

Colorectal Cancer Phenotypic Screening and SAR Expansion

The validated sub-micromolar antiproliferative activity (IC50 = 0.55 μM) in HCT116 colon cancer cells provides a phenotypically anchored starting point for medicinal chemistry [1]. The selective monodemethylation chemistry enables efficient exploration of substitution patterns around the azaindole core while maintaining the core scaffold's intrinsic activity. Procurement of the hydrochloride salt ensures reliable compound handling for cell-based assays.

HIV-1 Attachment Inhibitor Scaffold Elaboration

The 4,7-dimethoxy-6-azaindole core has been successfully elaborated to BMS-488043, a clinical-stage HIV-1 attachment inhibitor with Kd = 19 nM for gp120 binding [1][2]. The scaffold's electron-rich character and synthetic accessibility make it a privileged starting point for antiviral drug discovery programs targeting viral entry mechanisms. The hydrochloride salt form facilitates handling during multistep synthetic sequences.

CYP Liability Assessment in Kinase Inhibitor Development

The established CYP11B1 inhibition benchmark (IC50 = 1.47 μM) serves as a reference for medicinal chemists to evaluate the impact of structural modifications on CYP-mediated off-target effects [1]. The compound's thermal stability (validated to 120°C) supports its use in heated reaction conditions common in parallel synthesis and microwave-assisted library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.